
6-Bromo-2-chloro-5-fluoroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of “6-Bromo-2-chloro-5-fluoroquinazoline” involves a reaction with hydrogen chloride in 1,4-dioxane and 1-methyl-pyrrolidin-2-one at 100°C for 24 hours . Another method involves the reaction of 6-bromo-5-fluoroquinazolin-2-ol with phosphoryl trichloride .
Molecular Structure Analysis
The molecular formula of “6-Bromo-2-chloro-5-fluoroquinazoline” is C8H3BrClFN2 . The molecular weight is 261.48 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-chloro-5-fluoroquinazoline” include a molecular weight of 261.48 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The boiling point is not available .
Scientific Research Applications
Synthesis and Optimization
- The synthesis of quinazoline derivatives, including those related to 6-Bromo-2-chloro-5-fluoroquinazoline, has been optimized for medicinal chemistry applications. For example, the telescoping process has been introduced to improve the synthesis of key intermediates, significantly reducing isolation processes and increasing total yield, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antimicrobial and Antimalarial Agents
- Derivatives of 6-Bromo-2-chloro-5-fluoroquinazoline have been synthesized and shown to exhibit antimicrobial and antimalarial activities. These findings highlight the potential of quinazoline derivatives in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Crystal Structure and Molecular Interactions
- The crystal structure and molecular interactions of novel quinazolin-4(3H)-one derivatives have been analyzed, revealing specific hydrogen and π-stacking interactions. This information is vital for understanding the compound's properties and interactions at the molecular level (Ouerghi et al., 2021).
In Vitro Cytotoxicity and Molecular Docking
- Some derivatives have been evaluated for in vitro cytotoxicity against cancer cells and potential inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting their utility in cancer research and therapy (Mphahlele et al., 2017).
Synthesis Routes and Chemical Properties
- Various synthesis routes have been explored to create quinazoline derivatives, contributing to a deeper understanding of their chemical properties and potential applications in creating new compounds with desired biological activities (Wlodarczyk et al., 2011).
Safety and Hazards
“6-Bromo-2-chloro-5-fluoroquinazoline” is classified as a hazardous substance . It has hazard statements H301, H311, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
This compound is a research chemical and may be used in various scientific applications .
Mode of Action
As a research chemical, it may interact with various targets in different ways depending on the specific experimental setup .
Biochemical Pathways
As a research chemical, it may be used to study a variety of biochemical pathways .
Pharmacokinetics
It is mentioned that this compound has high gi absorption and is bbb permeant . It is a CYP1A2 inhibitor . Its Log Kp (skin permeation) is -5.56 cm/s .
Result of Action
As a research chemical, it may have various effects depending on the specific experimental setup .
Action Environment
As a research chemical, these factors may vary depending on the specific experimental setup .
properties
IUPAC Name |
6-bromo-2-chloro-5-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNARNYXKIGAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-5-fluoroquinazoline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


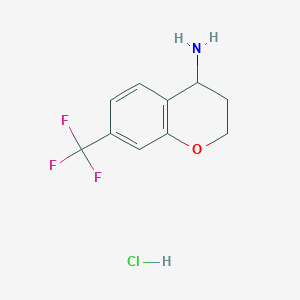
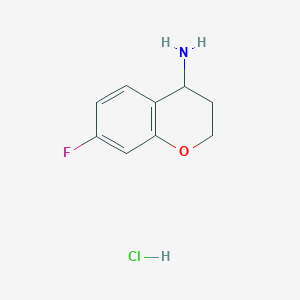
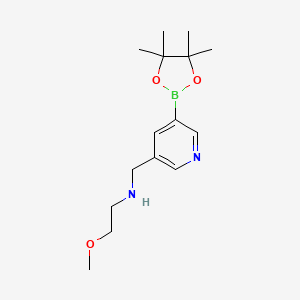
![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
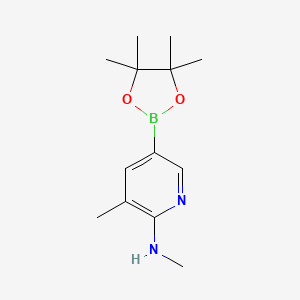
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
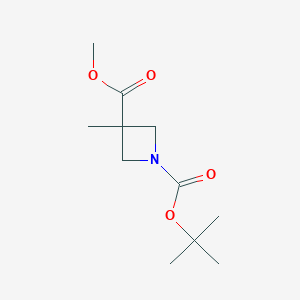

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)